Montelukast-d6 sodium salt chemical structure and properties
Montelukast-d6 sodium salt chemical structure and properties
Structural Analysis, Physicochemical Properties, and Bioanalytical Applications
Executive Summary
Montelukast-d6 sodium salt is the stable isotope-labeled analog of Montelukast, a potent cysteinyl leukotriene receptor antagonist (LTRA). Enriched with six deuterium atoms at the dimethyl moiety of the tertiary alcohol side chain, this compound serves as the gold-standard Internal Standard (IS) for the quantification of Montelukast in biological matrices via LC-MS/MS. Its physicochemical behavior mirrors the non-deuterated analyte while providing distinct mass spectral resolution, thereby compensating for matrix effects, extraction variability, and ionization suppression.
Chemical Identity & Structural Elucidation[1][2]
Montelukast-d6 sodium salt is chemically distinct due to the incorporation of deuterium (
Table 1: Chemical Specifications
| Property | Detail |
| Chemical Name | Sodium 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl-d6)phenyl]propyl]thio]methyl]cyclopropaneacetate |
| CAS Number | 2673270-26-1 (Specific to d6-Na salt) |
| Molecular Formula | C |
| Molecular Weight | 614.23 g/mol (Salt); 592.22 g/mol (Free Acid) |
| Isotopic Purity | Typically ≥ 99% deuterated forms (d |
| Appearance | Pale yellow to off-white hygroscopic solid |
Structural Visualization
The following diagram illustrates the core structure and the specific location of the deuterium labels.
Figure 1: Structural segmentation highlighting the C(CD
Synthesis & Quality Control
The synthesis of Montelukast-d6 typically follows a Grignard reaction pathway similar to the commercial production of Montelukast, but substitutes the methylating agent with a deuterated equivalent.
Synthetic Pathway Logic
-
Precursor Preparation: A methyl ester intermediate (e.g., Methyl 2-[3-[3-[2-(7-chloroquinolin-2-yl)vinyl]phenyl]-3-hydroxypropyl]benzoate) is prepared.[6]
-
Deuterated Grignard Addition: The critical step involves the addition of Methyl-d3 Magnesium Iodide (CD
MgI) or Bromide. This reagent attacks the ester carbonyl twice to form the tertiary alcohol with two -CD groups. -
Hydrolysis & Salt Formation: The cyclopropane ester tail is hydrolyzed to the free acid and subsequently converted to the sodium salt using NaOH.
Quality Control Checkpoints:
-
NMR (
H & C): Confirms the absence of methyl protons at the tertiary alcohol site. -
HRMS: Verifies the isotopic distribution (d0 contribution should be <0.5% to prevent interference with the analyte).
Physicochemical Profile & Stability
Understanding the physical limitations of Montelukast-d6 is critical for accurate bioanalysis. The molecule shares the inherent instability of the parent compound.
Table 2: Physicochemical Properties
| Parameter | Description & Causality |
| Solubility | High: Methanol, Ethanol, DMSO, Water (due to sodium salt).Low: Acetonitrile (practically insoluble as a salt). |
| Hygroscopicity | Highly hygroscopic. Must be weighed in a controlled humidity environment or manipulated quickly. |
| pKa | ~2.7 (Acid) and ~5.8 (Amine). It is amphiphilic. |
| LogP | ~8.79 (Highly lipophilic free acid). Requires high organic content for elution in LC. |
Stability Warning: Photo-Degradation
Montelukast is notoriously light-sensitive . Exposure to UV or ambient light causes a rapid geometric isomerization from the active (E)-isomer to the inactive (cis)-isomer.[7]
-
Mechanism: Photo-excitation of the styryl double bond.
-
Degradant: cis-Montelukast-d6.
-
Mitigation: All extraction steps must be performed under amber light (sodium vapor lamps) or in opaque vessels.
Bioanalytical Application: LC-MS/MS Protocol
Montelukast-d6 is the preferred Internal Standard because it co-elutes with Montelukast, experiencing the exact same ionization suppression/enhancement from plasma phospholipids.
Experimental Workflow
The following protocol outlines a robust method for quantifying Montelukast in human plasma using Montelukast-d6.
Methodology:
-
Sample Prep: Protein Precipitation (PPT) is preferred over SPE for throughput, provided a high-efficiency column is used.
-
Extraction: 100 µL Plasma + 10 µL IS (Montelukast-d6) + 300 µL Acetonitrile (precipitating agent).
-
Separation: Reverse-phase chromatography on a C18 column.
-
Detection: Triple Quadrupole MS in MRM mode (ESI+).
Figure 2: Step-by-step bioanalytical workflow ensuring isotopic dilution integrity.
Mass Spectrometry Parameters
-
Ionization: ESI Positive.
-
Mobile Phase: Acetonitrile : 10mM Ammonium Formate (pH 4.[9][11]0) (80:20 v/v).[9][11] Acidic pH stabilizes the molecule.
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Montelukast | 586.2 [M+H] | 568.2 (Loss of H | ~25 |
| Montelukast-d6 | 592.3 [M+H] | 574.2 (Loss of H | ~25 |
Note: The mass shift of +6 is retained in the product ion, confirming the stability of the deuterated dimethyl moiety during fragmentation.
Handling and Storage Protocols
To maintain the integrity of the reference standard, strict adherence to the following protocols is required:
-
Storage: Store solid at -20°C . Long-term storage at room temperature leads to degradation.
-
Reconstitution: Dissolve in Methanol or DMSO. Avoid leaving in solution for extended periods (>24 hours) unless refrigerated and protected from light.
-
Light Protection: Use amber glassware for all stock solutions and autosampler vials. If amber vials are unavailable, wrap clear vials in aluminum foil.
References
- Alsarra, I. A., et al. (2005). Stability-indicating high-performance liquid chromatographic determination of montelukast sodium in bulk drug and pharmaceutical dosage forms.
-
Katteboina, S., et al. (2015). LC-MS/MS method development and validation of Montelukast in human plasma and its clinical application. American Journal of PharmTech Research. Retrieved from [Link]
-
PubChem. (n.d.). Montelukast Sodium Salt D6.[11] National Library of Medicine. Retrieved from [Link]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. US20070208177A1 - Novel process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]
- 3. US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]
- 4. PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394 [data.epo.org]
- 5. EP1812394B1 - Process for the preparation of montelukast and its salts - Google Patents [patents.google.com]
- 6. EP2287154A1 - Efficient synthesis for the preparation of montelukast - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. WO2008058118A2 - Preparation of montelukast and its salts - Google Patents [patents.google.com]
- 11. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN101638381B - Synthesis method of montelukast sodium intermediate - Google Patents [patents.google.com]
